8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and a fluorinating agent under controlled conditions . Industrial production methods often utilize solvent- and catalyst-free synthesis under microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide or N-chlorosuccinimide.
These reactions can lead to the formation of various derivatives, enhancing the compound’s utility in different applications.
Scientific Research Applications
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6-Chloro-2-methylimidazo[1,2-a]pyridine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and application.
The presence of the fluorine atom in this compound makes it unique, providing enhanced stability and biological activity compared to its analogues.
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8FN3/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
BBPKDGDAQXCEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.